molecular formula C12H15NO2 B1603618 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid CAS No. 26368-32-1

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

Cat. No.: B1603618
CAS No.: 26368-32-1
M. Wt: 205.25 g/mol
InChI Key: QRDRVXBAMXIQMZ-UHFFFAOYSA-N
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Description

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of naphthalene, featuring an amino group and an acetic acid moiety attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.

    Amination: The tetrahydronaphthalene is then subjected to amination to introduce the amino group. This can be achieved using reagents such as ammonia or amines in the presence of catalysts.

    Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be done through a reaction with chloroacetic acid or its derivatives under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the acetic acid moiety, making it less versatile in chemical reactions.

    2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Similar structure but with the amino group at a different position, leading to different reactivity and biological activity.

Uniqueness

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDRVXBAMXIQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624822
Record name Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26368-32-1
Record name Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 2
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 3
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 4
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 5
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

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